molecular formula C19H20N4O3 B1460574 Dabigatran Etexilate iMpurity H CAS No. 1702936-92-2

Dabigatran Etexilate iMpurity H

Katalognummer B1460574
CAS-Nummer: 1702936-92-2
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: PEQXDEDRNLSFNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dabigatran Etexilate iMpurity H is a derivative of Dabigatran . Dabigatran is sold under the brand name Pradaxa and is used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism .


Synthesis Analysis

The synthesis of Dabigatran Etexilate involves esterase-mediated hydrolysis . A study has reported a method for the analysis of Dabigatran Etexilate and estimation of its impurity profile in active pharmaceutical ingredient (API) and pharmaceutical dosage forms . Another study has reported a facile synthesis for Dabigatran Etexilate Mesylate, which substantially eliminates the formation of potential impurities .


Molecular Structure Analysis

The molecular structure of Dabigatran Etexilate iMpurity H is C19H20N4O3 . A study has reported the crystal structural and spectral characterisation of dabigatran etexilate tetrahydrate . Another study has reported the identification of dabigatran etexilate major degradation pathways by elemental composition determination and study of the fragmentation patterns .


Chemical Reactions Analysis

The predominant metabolic reaction of Dabigatran Etexilate is esterase-mediated hydrolysis to Dabigatran . A study has reported a LC-MS method for the analysis of Dabigatran Etexilate and estimation of its impurity profile . Another study has reported the identification of potential impurities in Dabigatran Etexilate Mesylate processes .


Physical And Chemical Properties Analysis

A study has reported the development of a sensitive and validated LC-MS method for the analysis of Dabigatran Etexilate and estimation of its impurity profile in active pharmaceutical ingredient (API) and pharmaceutical dosage forms . Another study has reported the crystal structural and spectral characterisation of dabigatran etexilate tetrahydrate .

Wissenschaftliche Forschungsanwendungen

Anticoagulant Research

Dabigatran Etexilate Impurity H: is primarily used in the development and optimization of anticoagulant therapies. It acts as a direct thrombin inhibitor, which is crucial for preventing strokes in patients with atrial fibrillation or blood clots post-surgery .

Analytical Method Development

Researchers utilize this compound to develop sensitive and validated LC-MS methods for analyzing Dabigatran and its impurities in pharmaceutical formulations. This ensures the quality and safety of the medication .

Pharmacokinetics

This impurity is used in pharmacokinetic studies to understand the metabolism and distribution of Dabigatran Etexilate in the body. It helps in determining the appropriate dosage and frequency for patient treatment .

Drug Stability Studies

Dabigatran Etexilate Impurity H: plays a role in drug stability studies. It helps in understanding how the parent drug degrades over time under various conditions, which is vital for ensuring the drug’s efficacy throughout its shelf life .

Drug Synthesis Process Improvement

The compound is involved in the synthesis process of Dabigatran Etexilate Mesylate. Researchers aim to improve the synthesis process to increase yield, reduce costs, and minimize the formation of impurities .

Wirkmechanismus

Dabigatran is a univalent reversible direct thrombin inhibitor (DTI) that competitively inhibits thrombin . Dabigatran has several glucuronidated metabolites, all of which have been shown to possess in vitro activity similar to the parent compound .

Safety and Hazards

Dabigatran Etexilate iMpurity H may be hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Dabigatran Etexilate is a novel, oral reversible direct thrombin inhibitor in the clinical development for the treatment and prevention of thromboembolic diseases . With an immediate, reliable, and predictable anticoagulant effect without the need for coagulation monitoring and the lack of long-term safety concerns, Dabigatran Etexilate may be a prospective candidate that offers additional benefit over VKAs and parenteral anticoagulants in these settings .

Eigenschaften

IUPAC Name

ethyl 3-[(1-methylbenzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-3-26-18(24)9-11-23(17-6-4-5-10-20-17)19(25)14-7-8-16-15(12-14)21-13-22(16)2/h4-8,10,12-13H,3,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQXDEDRNLSFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(1-methylbenzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran Etexilate iMpurity H
Reactant of Route 2
Reactant of Route 2
Dabigatran Etexilate iMpurity H
Reactant of Route 3
Reactant of Route 3
Dabigatran Etexilate iMpurity H
Reactant of Route 4
Reactant of Route 4
Dabigatran Etexilate iMpurity H
Reactant of Route 5
Reactant of Route 5
Dabigatran Etexilate iMpurity H
Reactant of Route 6
Reactant of Route 6
Dabigatran Etexilate iMpurity H

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.